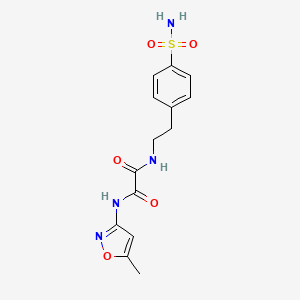
N1-(5-methylisoxazol-3-yl)-N2-(4-sulfamoylphenethyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(5-methylisoxazol-3-yl)-N2-(4-sulfamoylphenethyl)oxalamide, also known as MIPOX, is a novel compound that has gained attention in the scientific research community due to its potential applications in various fields. MIPOX is a sulfonamide derivative that has been synthesized through a multistep process.
Wissenschaftliche Forschungsanwendungen
Photodegradation Studies
Studies have highlighted the photodegradation behavior of related sulfonamides, which can lead to the formation of various photoproducts through processes like photoisomerization. For instance, sulfamethoxazole, a compound with a structural resemblance, undergoes photolabile degradation in acidic aqueous solutions, producing multiple photoproducts including isoxazole derivatives (Wei Zhou & D. Moore, 1994).
Synthesis and Enzyme Inhibition
The synthesis of Schiff bases derived from sulfamethoxazole and their enzyme inhibition properties have been extensively studied. These Schiff bases show significant inhibitory effects on various enzymes, highlighting potential therapeutic applications (S. Alyar et al., 2019).
Biodegradation by Bacteria
Research into the biodegradation of sulfamethoxazole by bacteria demonstrates the potential for environmental remediation. Isolated bacterial cultures have been found capable of degrading sulfamethoxazole, suggesting these microorganisms could be used for the bioremediation of contaminated sites (S. Mulla et al., 2018).
Antibiotic Transformation Products
Investigations into the transformation products of sulfamethoxazole under denitrifying conditions offer insights into the environmental fate of such drugs. These studies help in understanding the behavior of sulfonamide antibiotics in water treatment processes and natural water bodies (K. Nödler et al., 2012).
Medicinal Chemistry Applications
Oxadiazoles, including isoxazole derivatives, are frequently explored in medicinal chemistry for their potential as bioisosteric replacements for amide functionalities in drug molecules. Their varied biological activities, including potential antimicrobial properties, highlight the relevance of isoxazole and oxadiazole derivatives in the development of new therapeutic agents (Jonas Boström et al., 2012).
Electrochemical Mineralization
Studies on the electrochemical mineralization of sulfamethoxazole offer pathways for the effective degradation of persistent pharmaceutical pollutants. These methods demonstrate high efficiency in removing such compounds from wastewater, contributing to the advancement of water treatment technologies (Hui Lin et al., 2013).
Eigenschaften
IUPAC Name |
N'-(5-methyl-1,2-oxazol-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O5S/c1-9-8-12(18-23-9)17-14(20)13(19)16-7-6-10-2-4-11(5-3-10)24(15,21)22/h2-5,8H,6-7H2,1H3,(H,16,19)(H2,15,21,22)(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEDIFYGRBTYZOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-(furan-2-yl)pyrazol-3-yl]-9H-xanthene-9-carboxamide](/img/no-structure.png)

![5-Isopropyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole-2-carboxylic acid](/img/structure/B2917306.png)
![(3Z)-3-(benzoylhydrazinylidene)benzo[f]chromene-2-carboxamide](/img/structure/B2917307.png)
![N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-2-(naphthalen-2-yl)acetamide](/img/structure/B2917309.png)






![1-(3-chloro-4-methylphenyl)-3-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea](/img/structure/B2917323.png)
